molecular formula C16H25N3O3S B2526864 ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate CAS No. 1147704-83-3

ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate

Cat. No.: B2526864
CAS No.: 1147704-83-3
M. Wt: 339.45
InChI Key: BHSOMHGARMRCHC-UHFFFAOYSA-N
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Description

Ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate is a complex organic compound known for its intriguing structure and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular configuration, which includes a pyridine ring and a carbamate group, makes it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate involves a multi-step process that starts with the formation of the central pyridine ring, followed by the introduction of the formamido and carbamate groups. Typical conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, this compound can be produced via batch or continuous flow synthesis. This involves the use of automated systems to precisely control reaction parameters, ensuring consistency and scalability. The processes often leverage high-throughput screening techniques to optimize the reaction conditions further.

Types of Reactions:

  • Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the carbamate or formamido groups, leading to the formation of amines or alcohols.

  • Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the modification of its substituents.

Common Reagents and Conditions:

  • Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Various alkylating agents or nucleophiles depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate has diverse applications:

  • Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.

  • Biology: Its unique structure allows for interactions with biological macromolecules, making it useful in biochemical studies.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate exerts its effects is often related to its ability to interact with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds, stabilizing the compound within the active site of an enzyme. This interaction can inhibit or modulate the enzyme's activity, leading to specific biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other carbamate or pyridine derivatives, ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:

  • Ethyl N-(pyridin-3-yl)carbamate: Lacks the formamido and methylsulfanyl groups.

  • N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)amine: Similar but without the ethyl carbamate group.

  • Mthis compound: Has a methyl instead of ethyl group, affecting its reactivity and properties.

Properties

IUPAC Name

ethyl N-[4-methyl-1-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-5-22-16(21)19-12(9-11(2)3)10-18-14(20)13-7-6-8-17-15(13)23-4/h6-8,11-12H,5,9-10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSOMHGARMRCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC(C)C)CNC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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